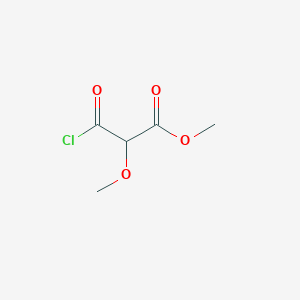
Methyl 3-chloro-2-methoxy-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-methoxy-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO4. It is a derivative of propanoic acid and features a chloro, methoxy, and oxo group attached to the carbon chain. This compound is of interest in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-methoxy-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3-chloro-3-oxopropionate with methanol under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{COCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCOCH}_2\text{COOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-2-methoxy-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of methyl 3-amino-2-methoxy-3-oxopropanoate.
Hydrolysis: Formation of 3-chloro-2-methoxy-3-oxopropanoic acid.
Reduction: Formation of methyl 3-chloro-2-methoxy-3-hydroxypropanoate.
Applications De Recherche Scientifique
Methyl 3-chloro-2-methoxy-3-oxopropanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 3-chloro-2-methoxy-3-oxopropanoate exerts its effects involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the oxo group can participate in reduction and oxidation reactions. The methoxy group influences the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chloro-3-oxopropionate: Similar structure but lacks the methoxy group.
Methyl malonyl chloride: Similar reactivity but different functional groups.
Methyl chloroformylacetate: Shares the chloro and oxo groups but differs in overall structure.
Uniqueness
Methyl 3-chloro-2-methoxy-3-oxopropanoate is unique due to the presence of both methoxy and chloro groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
115257-92-6 |
|---|---|
Formule moléculaire |
C5H7ClO4 |
Poids moléculaire |
166.56 g/mol |
Nom IUPAC |
methyl 3-chloro-2-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H7ClO4/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3 |
Clé InChI |
FNMLUIQLNJKWSQ-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
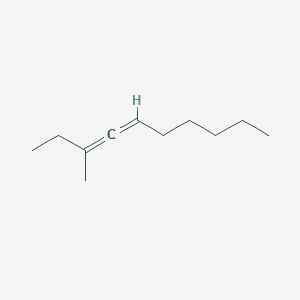

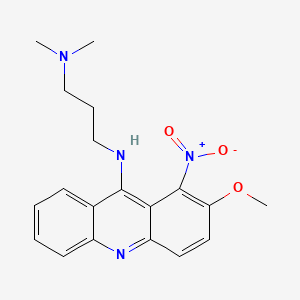
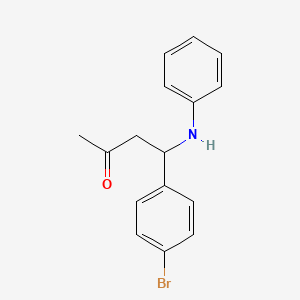
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

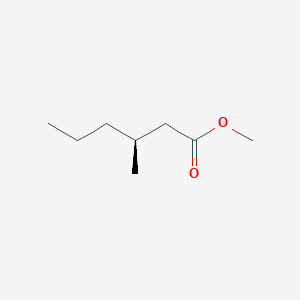
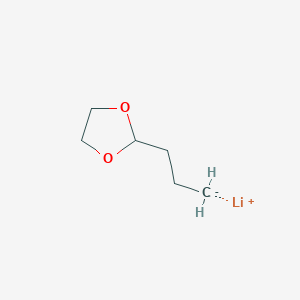

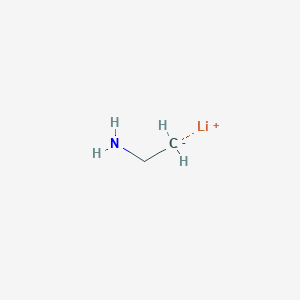
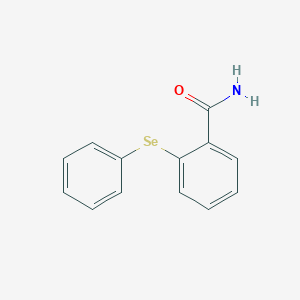
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

